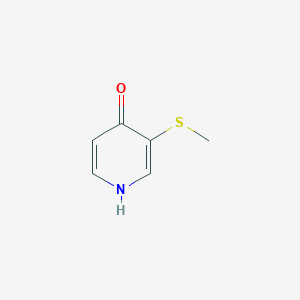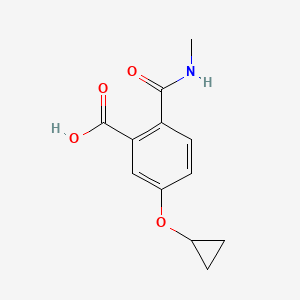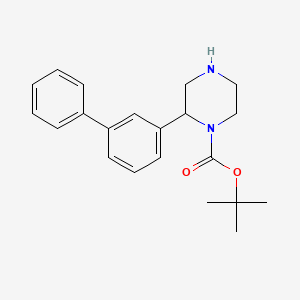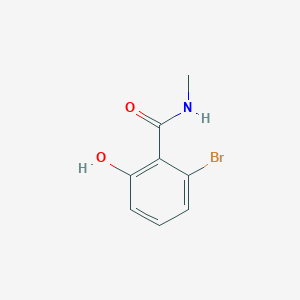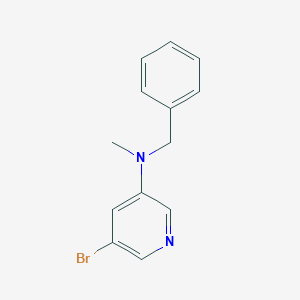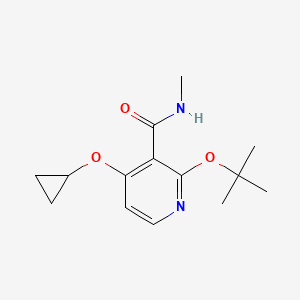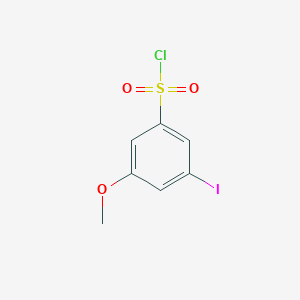
3-Iodo-5-methoxybenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClIO3S and a molecular weight of 332.54 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-Iodo-5-methoxybenzenesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 3-iodo-5-methoxybenzenesulfonic acid.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the compound meets the required specifications.
Chemical Reactions Analysis
3-Iodo-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Oxidation and Reduction: The iodine atom can participate in oxidation-reduction reactions, where it can be reduced to iodide or oxidized to higher oxidation states.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include bases (e.g., triethylamine), catalysts (e.g., palladium complexes), and solvents (e.g., dichloromethane, toluene).
Scientific Research Applications
3-Iodo-5-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: It is employed in the preparation of functional materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives . The iodine atom can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry.
Comparison with Similar Compounds
Similar compounds to 3-Iodo-5-methoxybenzenesulfonyl chloride include:
3-Methoxybenzenesulfonyl chloride: Lacks the iodine atom, making it less versatile in certain reactions.
4-Iodo-3-methoxybenzenesulfonyl chloride: Similar structure but with different substitution pattern, affecting its reactivity and applications.
5-Iodo-2-methoxybenzenesulfonyl chloride: Another isomer with different properties due to the position of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields of research.
Properties
Molecular Formula |
C7H6ClIO3S |
|---|---|
Molecular Weight |
332.54 g/mol |
IUPAC Name |
3-iodo-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6ClIO3S/c1-12-6-2-5(9)3-7(4-6)13(8,10)11/h2-4H,1H3 |
InChI Key |
MPIDZCCCGWRNPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)I)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


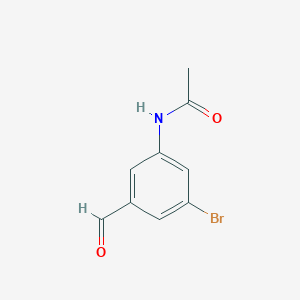

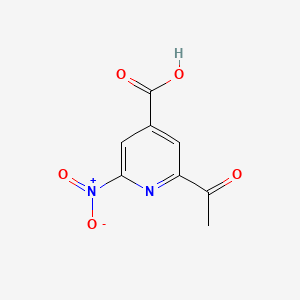
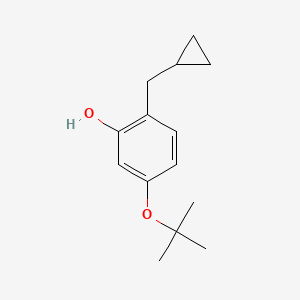

![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
